

Application Notes and Protocols for the Spectroscopic Characterization of 6-Methoxyquinoline

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Compound of Interest		
Compound Name:	6-Methoxyquinoline	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic analysis of **6-Methoxyquinoline** (C₁₀H₉NO, Molecular Weight: 159.18 g/mol), a key intermediate in organic synthesis and pharmaceutical development.[1] Detailed protocols and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented to facilitate unambiguous compound identification and characterization.

Introduction to 6-Methoxyquinoline

6-Methoxyquinoline is a heterocyclic aromatic compound widely used as a building block in the synthesis of various pharmaceutical agents.[1] Its derivatives have been investigated for a range of biological activities, including potential anti-cancer properties.[2] Given its role as a precursor in drug development, rigorous structural elucidation and purity assessment are critical.[2] Spectroscopic techniques are the primary methods for confirming the identity and structure of **6-Methoxyquinoline**. This guide outlines the principal analytical techniques and provides standardized protocols for its characterization.

Spectroscopic Data and Analysis



The following sections summarize the expected spectroscopic data for **6-Methoxyquinoline**. These values are derived from a combination of experimental data from similar compounds and predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.[3]

Table 1: Predicted ¹H NMR Spectral Data for **6-Methoxyquinoline**

Proton Assignment	Expected Chemical Shift (δ) ppm	Multiplicity
H2	8.5 - 8.8	Doublet of doublets
H4	8.0 - 8.3	Doublet of doublets
H8	7.9 - 8.1	Doublet
H5	7.4 - 7.6	Doublet
H3	7.2 - 7.4	Doublet of doublets
H7	7.0 - 7.2	Doublet of doublets
-OCH₃	3.8 - 4.0	Singlet

Data extrapolated from related structures and spectral databases.[2][4][5]

Table 2: Predicted ¹³C NMR Spectral Data for **6-Methoxyquinoline**



Carbon Assignment	Expected Chemical Shift (δ) ppm
C4	~148
C2	~144
C8a	~144
C6	~157
C7	~129
C5	~122
C4a	~121
C8	~131
C3	~121
-OCH₃	~55

Data extrapolated from related structures and spectral databases.[5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Table 3: Characteristic FT-IR Absorption Bands for 6-Methoxyquinoline



Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium-Weak
Aliphatic C-H Stretch (-OCH₃)	2850 - 3000	Medium
Aromatic C=C and C=N Stretch	1500 - 1625	Strong-Medium
C-O Stretch (Aryl Ether)	1230 - 1270 (asymmetric)	Strong
1020 - 1075 (symmetric)	Strong	
C-H Out-of-plane Bending	750 - 900	Strong

Data based on characteristic frequencies for quinolines and aryl ethers.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[7] Electron Ionization (EI) is a common technique that can cause fragmentation, offering structural clues.

Two primary fragmentation patterns are observed for methoxyquinolines.[10][11] One involves the initial loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). The second involves the loss of a formyl radical (•CHO) followed by the loss of hydrogen cyanide (HCN).[11]

Table 4: Predicted Mass Spectrometry Data for 6-Methoxyquinoline

Ion	Predicted m/z	Description
[M]+	159	Molecular Ion
[M-CH ₃] ⁺	144	Loss of a methyl radical
[M-CHO] ⁺	130	Loss of a formyl radical
[M-CH ₃ -CO] ⁺	116	Subsequent loss of CO



Data based on common fragmentation patterns of methoxyquinolines.[10][11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The maximum absorption wavelengths (λ _max) are influenced by the extent of the π -conjugated system.[3] For **6-Methoxyquinoline** in various solvents, absorption maxima are typically observed in the UV region.[13]

Table 5: UV-Vis Absorption Data for **6-Methoxyquinoline**

Solvent	λ_max (nm)
Cyclohexane	~310, ~325
Ethanol	~315, ~330
Water	~315, ~330

Data obtained from steady-state and time-resolved emission studies.[13][14]

Experimental Workflows and Protocols Visualized Workflows

Caption: General workflow for spectroscopic analysis.

Caption: Correlation of techniques to structural information.

Experimental Protocols

- Sample Preparation: Accurately weigh 5-10 mg of 6-Methoxyquinoline.[2][7]
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.[7]
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.[2]
- ¹H NMR Acquisition:



- Acquire a standard one-dimensional proton spectrum.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.[7]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).[7]
 - A longer acquisition time or a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
- Sample Preparation (ATR Method):
 - Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.
 [2]
 - Place a small amount of liquid or solid 6-Methoxyquinoline directly onto the crystal.
- Sample Preparation (KBr Pellet Method):
 - This method is for solid samples. Finely grind a small amount of 6-Methoxyquinoline with dry potassium bromide (KBr).[3]
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum to subtract atmospheric contributions.[3]
 - Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.
 - Record the spectrum over the mid-IR range, typically 4000-400 cm⁻¹.[7]



- Sample Preparation: Prepare a dilute solution of **6-Methoxyquinoline** in a volatile solvent like methanol or acetonitrile.[3]
- Data Acquisition:
 - Introduce the sample into the ion source. This can be done via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) inlet.[7]
 - Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-200 amu).
 - Acquire data in positive ion mode.[2]
 - For confirmation of elemental composition, high-resolution mass spectrometry can be employed.[7]
- Sample Preparation:
 - Prepare a stock solution of 6-Methoxyquinoline in a UV-transparent solvent (e.g., ethanol, cyclohexane).
 - Perform serial dilutions to create a sample with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
- Data Acquisition:
 - Use a matched pair of cuvettes. Fill one with the pure solvent to serve as a blank.
 - Fill the other cuvette with the sample solution.
 - Scan the sample across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λ _max).

Application in Drug Development

Quinoline derivatives are known to interact with various cellular signaling pathways, often by acting as inhibitors of protein kinases.[2] While the specific biological targets of **6-Methoxyquinoline** require further investigation, its structural analogs are studied for their potential to modulate pathways like the PI3K/Akt/mTOR and EGFR pathways, which are



frequently dysregulated in cancer.[2][15] The precise characterization of **6-Methoxyquinoline** using the spectroscopic methods described here is a fundamental first step for any such investigation, ensuring the identity and purity of the molecule being tested.

Caption: Generalized pathway where quinoline derivatives may act.

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